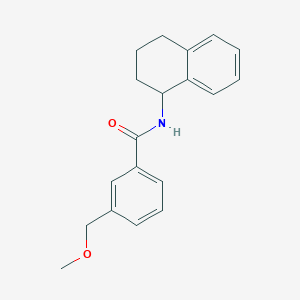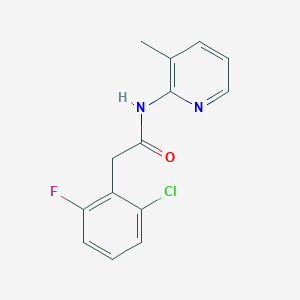
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain and inflammation signaling pathways.
作用機序
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive inhibitor of TRPV1, which binds to the channel's intracellular side and prevents its activation by various stimuli. This compound has been shown to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells and attenuate TRPV1-mediated pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of TRPV1, without affecting other TRP channels or ion channels. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity. This compound has been shown to have a half-life of around 6 hours in rats and to be metabolized by cytochrome P450 enzymes.
実験室実験の利点と制限
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments, such as its high selectivity for TRPV1, good pharmacokinetic properties, and availability of commercial sources. This compound can be used in various in vitro and in vivo assays to study TRPV1 function and its role in pain and inflammation. However, this compound has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
将来の方向性
For 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide research include:
- Further optimization of this compound structure and pharmacokinetic properties to improve its efficacy and safety.
- Investigation of this compound's effects in other pain and inflammation-related diseases, such as cancer pain, migraine, and arthritis.
- Study of this compound's effects on TRPV1 function in other tissues, such as the skin, gut, and respiratory system.
- Investigation of this compound's effects on other TRP channels and ion channels, to identify potential off-target effects and interactions.
- Development of this compound analogs and derivatives with improved selectivity and efficacy for TRPV1 inhibition.
合成法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetylpyridine, followed by the reaction with methylamine. The final product is obtained through purification and crystallization processes. The yield of this compound synthesis is around 30-40%, and the purity can reach up to 98%.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in pain and inflammation-related diseases. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, capsaicin, and inflammatory mediators. TRPV1 plays a crucial role in nociceptive signaling, and its overactivation has been implicated in chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
This compound has been shown to inhibit TRPV1 activation in vitro and in vivo, leading to the attenuation of pain and inflammation. This compound has been tested in various animal models of pain and inflammation, such as formalin-induced pain, carrageenan-induced paw edema, and neuropathic pain models. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury and colitis.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-3-7-17-14(9)18-13(19)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODERYMFWTWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

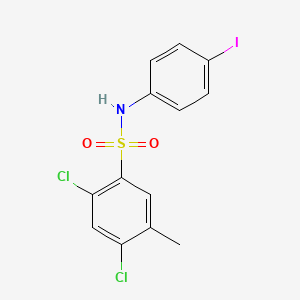
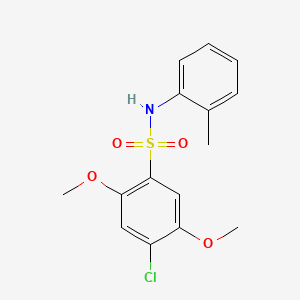
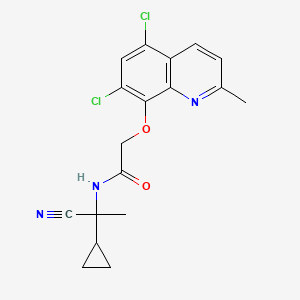
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)


